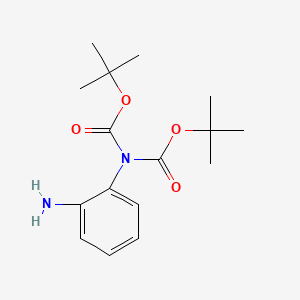

N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine

説明

N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine is a chemical compound with the molecular formula C16H24N2O4 and a molecular weight of 308.37 g/mol . This compound is commonly used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its ease of removal .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature or moderate heat (40°C) .

Industrial Production Methods

Industrial production of Boc-protected compounds often involves the use of di-tert-butyl dicarbonate in large-scale reactors with efficient mixing and temperature control. The reaction conditions are optimized to achieve high yields and purity of the final product .

化学反応の分析

Deprotection Reactions

The Boc groups act as transient protecting agents, allowing selective deprotection under acidic or catalytic conditions to regenerate free amines.

Mechanistic Insights :

-

Boc deprotection proceeds via protonation of the carbamate oxygen, followed by cleavage of the C–O bond (Figure 1). The liberated tert-butyl cation is scavenged by triethylsilane or trapped by solvent .

-

AlCl₃ promotes selective deprotection by coordinating to the carbamate oxygen, enhancing electrophilic activation .

Substitution Reactions

The Boc-protected amines can undergo nucleophilic substitution after deprotection, enabling functionalization of the aromatic core.

Acylation and Alkylation

Applications :

-

Acylated derivatives serve as intermediates in peptide synthesis .

-

Alkylation with benzyl groups enhances solubility for chromatographic purification .

Coupling and Cyclization Reactions

The deprotected diamine participates in condensation reactions to form heterocycles or macrocycles.

Bis-amide Formation

Reaction with dicarboxylic acids or acid chlorides yields bis-amides, pivotal in ligand design:

| Reagent | Product | Yield | Catalyst | Ref. |

|---|---|---|---|---|

| Terephthaloyl chloride | Bis-amide with 1,4-phenylene linker | 89% | Et₃N, CH₂Cl₂, RT | |

| Pyridine-2,6-dicarboxylic acid | Bis-amide with pyridine core | 76% | DCC/DMAP, CH₃CN, reflux |

Intramolecular Cyclization

Under photoredox conditions, the diamine undergoes radical-mediated cyclization:

| Conditions | Product | Yield | Catalyst | Ref. |

|---|---|---|---|---|

| Blue LEDs, [Cu] catalyst | Benzimidazole derivatives | 68% | Cu(I)/bisphosphine ligand | |

| Ni(II)/photoredox system | N-Aryl pyrrolidines | 72% | NiCl₂·6H₂O, RT |

Key Observations :

-

Radical intermediates generated via photoredox catalysis enable C–N bond formation without harsh oxidants .

-

Nickel catalysts facilitate coupling with aryl halides for asymmetric synthesis .

Oxidation and Reduction

The aromatic ring and amine functionalities tolerate redox transformations.

| Reaction | Product | Yield | Conditions | Ref. |

|---|---|---|---|---|

| H₂ (1 atm)/Pd-C | Partially reduced cyclohexanediamine | 65% | EtOH, RT, 12 h | |

| mCPBA | N-Oxide derivatives | 58% | CH₂Cl₂, 0°C, 2 h |

Challenges :

-

Over-reduction of the aromatic ring can occur with prolonged hydrogenation .

-

N-Oxides are prone to decomposition under acidic conditions .

Comparative Reactivity

N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine exhibits distinct reactivity compared to aliphatic Boc-protected diamines:

| Property | This Compound | Aliphatic Analogues |

|---|---|---|

| Deprotection rate (TFA) | Faster (t₁/₂ = 10 min) | Slower (t₁/₂ = 30–60 min) |

| Solubility in polar solvents | Moderate (CH₃CN, DMF) | High (THF, EtOAc) |

| Stability toward bases | Resists hydrolysis (pH < 10) | Prone to hydrolysis (pH > 8) |

科学的研究の応用

Synthetic Applications

N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine serves as an important intermediate in organic synthesis. The Boc groups provide protection for the amine functionalities, allowing for selective reactions without compromising the integrity of the aromatic system. Some key applications include:

- Synthesis of Complex Molecules : It is utilized in the synthesis of various biologically active compounds due to its ability to undergo selective deprotection and further functionalization.

- Ligand Development : The compound can be used to create ligands for metal catalysts in asymmetric synthesis, enhancing the enantioselectivity of reactions involving amines .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has shown potential in drug development:

Biophysical Studies

The compound's interactions with biological molecules are of significant interest:

- Enzyme Inhibition Studies : Similar compounds have demonstrated interactions with enzymes and receptors, indicating that this compound could be explored further for its biological roles and therapeutic applications.

- Binding Affinity Assessments : Research has focused on the binding affinities of similar diamines to DNA and other biomolecules, which could inform potential therapeutic uses .

Data Table: Comparison with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Isomer | Two amines at different positions; dual Boc protection |

| N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine | Isomer | Similar protective strategy; different substitution |

| Benzene-1,2-diamine | Unprotected | More reactive; lacks protective groups |

| N,N-Bis(tert-butoxycarbonyl)-benzene-1,3-diamine | Different Substitution | Varies in substitution pattern on benzene ring |

Case Study 1: Synthesis of Anticancer Agents

A study reported the synthesis of a series of CDC42 inhibitors derived from this compound. These compounds exhibited promising anticancer activity in vitro and were further evaluated for pharmacokinetic properties to assess their viability as therapeutic agents.

Case Study 2: Antiparasitic Activity Assessment

In vitro assays were conducted to evaluate the antiparasitic activity of related diamines against Trypanosoma brucei and Leishmania donovani. While this compound was not directly tested, its structural analogs showed significant activity, highlighting the potential for this compound in antiparasitic drug development.

作用機序

The mechanism of action of N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine involves the protection of amino groups by forming a stable carbamate linkage. The Boc group is introduced through the reaction with di-tert-butyl dicarbonate, and it can be removed under acidic conditions to regenerate the free amine . This protection-deprotection strategy allows for selective functionalization of amines in complex molecules .

類似化合物との比較

Similar Compounds

N-tert-butoxycarbonyl-1,2-diaminobenzene: Similar structure but with only one Boc group.

N,N’-Di-tert-butoxycarbonyl-1,2-diaminoethane: Similar protecting groups but different core structure.

Uniqueness

N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications . This makes it particularly useful in multistep synthesis and complex molecule construction .

生物活性

N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine (also known as Boc-protected benzene-1,2-diamine) is a compound of significant interest in medicinal chemistry due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups on the amine functionalities. The synthesis typically involves the protection of benzene-1,2-diamine with di-tert-butyl dicarbonate (Boc2O), which facilitates the formation of the compound while preventing premature reactions of the amines.

Anticoagulant Properties

One of the most notable biological activities of this compound is its potent anticoagulant effect. Research indicates that this compound exhibits a strong inhibitory effect on factor Xa (FXa), a crucial enzyme in the coagulation cascade. In vitro studies have demonstrated that compounds derived from benzene-1,2-diamine can inhibit FXa effectively, leading to significant anticoagulant activity .

Table 1: Anticoagulant Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.5 | FXa inhibition |

| Related diamine derivatives | 0.8 - 3.0 | FXa inhibition |

Cytotoxicity Studies

In addition to its anticoagulant properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of this compound display moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines. For instance, one study reported an IC50 value of 86 µM against WRL-68 cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| WRL-68 | 86 | Moderate cytotoxicity |

| Caco2 | 120 | Moderate cytotoxicity |

| MCF-7 | 95 | Moderate cytotoxicity |

| PC-3 | 110 | Moderate cytotoxicity |

The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes involved in cellular processes. The inhibition of FXa leads to reduced thrombin generation and fibrin formation, which is critical in preventing thrombosis.

Furthermore, molecular docking studies suggest that the compound interacts favorably with active sites on target enzymes, facilitating its inhibitory effects. These interactions often involve hydrogen bonding and hydrophobic interactions that stabilize the binding of the compound to its target .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Thromboembolism Prevention : A study investigating the anticoagulant effects of various diamine derivatives found that this compound significantly reduced thrombus formation in animal models .

- Cancer Treatment : Preclinical trials assessing the cytotoxic effects of this compound on cancer cell lines revealed promising results, indicating potential applications in cancer therapy .

特性

IUPAC Name |

tert-butyl N-(2-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-10-8-7-9-11(12)17/h7-10H,17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJICXVCMEYAGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CC=CC=C1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590463 | |

| Record name | Di-tert-butyl (2-aminophenyl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452077-13-3 | |

| Record name | Di-tert-butyl (2-aminophenyl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。